[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride
Description
[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the para position and a fluorine atom at the meta position of the benzene ring. This compound is structurally tailored for applications in organic synthesis, particularly as a sulfonating agent or intermediate in pharmaceuticals and agrochemicals.
Key structural features include:
Properties
IUPAC Name |
[3-fluoro-4-(trifluoromethoxy)phenyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O3S/c9-17(14,15)4-5-1-2-7(6(10)3-5)16-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYQQOBCNOAYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation-Chlorination Sequential Approach
This method involves introducing the sulfonyl chloride group via intermediate sulfonic acid formation, followed by chlorination.
Steps :
- Sulfonation : React 3-fluoro-4-(trifluoromethoxy)thiophenol with hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C to yield 3-fluoro-4-(trifluoromethoxy)benzenesulfonic acid.
- Chlorination : Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane under reflux (40–50°C) for 6–8 hours.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Sulfonation | H₂O₂ (30%), AcOH, 70°C, 4 hrs | 85% | 98% |
| Chlorination | PCl₅ (2 eq), DCM, 45°C, 6 hrs | 78% | 95% |
Direct Sulfur Trioxide Reaction
A one-pot method using sulfur trioxide complexation for direct sulfonyl chloride formation.
- React 3-fluoro-4-(trifluoromethoxy)benzene with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with phosphorus oxychloride (POCl₃) to stabilize the intermediate.
- Purify via fractional distillation under reduced pressure (50–60°C, 15 mmHg).
- Avoids isolation of sulfonic acid intermediates.
- Scalable for industrial production.
Oxidative Chlorination of Thioethers
Convert thioether precursors to sulfonyl chlorides using chlorine gas.
- Synthesize 3-fluoro-4-(trifluoromethoxy)phenyl methyl sulfide via nucleophilic substitution of the corresponding bromide with sodium methanethiolate.
- Oxidize the sulfide with chlorine gas in aqueous HCl at 25°C for 12 hours.
- Temperature : Must be maintained below 30°C to prevent over-oxidation.
- Solvent : Tetrahydrofuran (THF) enhances reaction homogeneity.
Quality Control and Analytical Validation
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
- NMR : Characteristic peaks at δ 7.45 (d, J = 8.5 Hz, Ar-H), 4.12 (s, SO₂Cl).
Comparative Analysis of Methods
| Method | Yield | Scalability | Purity | Cost Efficiency |
|---|---|---|---|---|
| Sulfonation-Chlorination | 78% | High | 95–98% | Moderate |
| Direct SO₃ Reaction | 82% | Moderate | 93–95% | Low |
| Thioether Oxidation | 70% | Low | 90–92% | High |
Industrial-Scale Considerations
- Safety : Chlorine gas requires closed-loop systems to mitigate toxicity risks.
- Solvent Recovery : Dichloromethane and THF are recycled via distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Applications in Medicinal Chemistry
- Pharmaceutical Development : The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its sulfonyl chloride functionality allows for the introduction of diverse nucleophiles, facilitating the development of novel drug candidates. For instance, it has been utilized in synthesizing sulfonamide derivatives that exhibit antimicrobial activity.
- Trifluoromethyl Group Incorporation : The presence of the trifluoromethoxy group is significant in enhancing lipophilicity and metabolic stability in drug molecules. This characteristic has led to its incorporation into several FDA-approved drugs over the past two decades, particularly those targeting central nervous system disorders and cancers .
- Bioconjugation Applications : The electrophilic nature of the sulfonyl chloride group allows it to react with amines and other nucleophiles, making it useful for bioconjugation processes. This application is crucial in developing targeted therapies and imaging agents in cancer research.
Applications in Material Science
- Polymer Chemistry : The compound is employed in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are essential in various applications, including coatings and adhesives.
- Fluorinated Surfactants : Due to its unique chemical properties, [3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride can be used to create fluorinated surfactants that exhibit low surface tension and excellent wetting properties. These surfactants find applications in formulations for pharmaceuticals and agrochemicals.
Case Studies
Mechanism of Action
The mechanism of action of [3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table compares [3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride with analogous sulfonyl chlorides, highlighting substituent effects on properties and applications:
*Calculated molecular weight based on formula.
Key Observations:
- Thiophene-containing analogs (e.g., ) exhibit distinct electronic profiles due to the aromatic heterocycle, altering solubility and conjugation properties .
Thermal Stability :
Precautionary Measures :
- Use personal protective equipment (PPE) and work in fume hoods.
- Avoid water contact (risk of HCl release) .
Biological Activity
[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique chemical structure, characterized by a trifluoromethoxy group and a sulfonyl chloride moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl chloride group is known to facilitate nucleophilic attack by biological molecules, leading to enzyme inhibition or modification of protein functions.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a critical role in inflammation pathways. Inhibition studies indicate that it achieves over 89% inhibition at concentrations as low as .
- Interaction with Receptors : It may act on specific receptors involved in cell signaling pathways, influencing cellular responses related to growth and apoptosis.
1. Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory activity by selectively inhibiting COX-1 and COX-2 enzymes. The following table summarizes its inhibition percentages compared to standard anti-inflammatory drugs:
| Compound | COX-1 % Inhibition (10^-4 M) | COX-2 % Inhibition (10^-4 M) |
|---|---|---|
| This compound | 89.365 | 40.643 |
| Ibuprofen | 62.750 | 92.345 |
2. Anticancer Activity
Recent studies have indicated that derivatives of this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance, a related piperidine derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to established chemotherapeutics .
Case Study 1: In Vivo Efficacy
In preclinical models, this compound demonstrated notable efficacy in reducing tumor growth rates in established xenograft models of human colorectal carcinoma . The compound was administered orally, showing favorable pharmacokinetic profiles.
Case Study 2: Cellular Mechanisms
A study investigating the cellular mechanisms revealed that the compound affects gene expression patterns related to inflammation and cell proliferation. It was found to modulate signaling pathways crucial for cell survival and proliferation .
Q & A
Q. What are the critical safety protocols for handling [3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use a fume hood to avoid inhalation of vapors, as the compound is acutely toxic (H330) and causes severe skin/eye damage (H314, H318) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous quenching to prevent exothermic reactions. Contaminated waste must be disposed of as hazardous chemical waste .
- Storage: Keep in corrosion-resistant containers (e.g., glass with PTFE-lined caps) under inert gas (N₂/Ar) to prevent hydrolysis. Store separately from bases and oxidizing agents .
Q. How can the purity of this sulfonyl chloride be verified after synthesis?
Methodological Answer:
- Analytical Techniques:
- HPLC-MS: Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to detect impurities. Monitor for hydrolysis byproducts (e.g., sulfonic acids).
- ¹⁹F NMR: Characterize fluorinated substituents; expect distinct signals for the 3-fluoro and 4-trifluoromethoxy groups (δ -60 to -70 ppm for CF₃O) .
- Elemental Analysis: Confirm stoichiometry of C, H, S, and Cl to ±0.3% deviation .
Q. What solvents are optimal for reactions involving this compound?
Methodological Answer:
- Polar Aprotic Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are ideal due to their low nucleophilicity, minimizing premature hydrolysis.
- Avoid Protic Solvents: Methanol or water accelerate decomposition. For solubility issues, use dimethylformamide (DMF) with strict moisture control .
Advanced Research Questions
Q. How does the electronic influence of the 4-trifluoromethoxy group affect sulfonylation reactivity?
Methodological Answer:
- Mechanistic Insight: The -OCF₃ group is strongly electron-withdrawing (-I effect), enhancing the electrophilicity of the sulfonyl chloride. This accelerates nucleophilic substitution (e.g., with amines) but increases sensitivity to hydrolysis.
- Kinetic Studies: Compare reaction rates with analogs (e.g., 4-methoxy or 4-nitro derivatives) using stopped-flow spectroscopy. Monitor intermediates via ¹H NMR to quantify activation barriers .
Q. What strategies mitigate hydrolysis during long-term storage or reactions?
Methodological Answer:
- Stabilization Techniques:
Q. How can contradictory data on aquatic toxicity (H412) and bioaccumulation potential be resolved?
Methodological Answer:
- Experimental Reconciliation:
- Bioconcentration Factor (BCF): Conduct OECD 305 testing using zebrafish (Danio rerio) to measure BCF. Predicted BCF = 1.9 (low) but validate via LC-MS quantification in tissues .
- Hydrolysis Kinetics: Measure half-life in buffered aqueous solutions (pH 5–9). Slow hydrolysis (t₁/₂ > 7 days) implies parent compound toxicity dominates, unlike faster-degrading analogs (e.g., thionyl chloride) .
Q. What are the challenges in characterizing byproducts from its reaction with sterically hindered amines?
Methodological Answer:
- Byproduct Identification:
- HRMS-ESI: Detect sulfonamide adducts and potential elimination products (e.g., Michael adducts).
- X-ray Crystallography: Resolve steric clashes in sulfonamide crystals using slow vapor diffusion (hexane/EtOAc).
- Computational Modeling: Use DFT (B3LYP/6-311+G*) to predict steric hindrance effects on transition states .
Data Contradiction Analysis
Q. Discrepancies in reported melting points (103–105°C vs. 66–68°C for analogs): How to assess accuracy?
Methodological Answer:
- Source Validation: Cross-reference purity data (e.g., ≥95% by GC/HPLC) from peer-reviewed studies. Impurities (e.g., residual solvents) depress melting points.
- DSC Analysis: Perform differential scanning calorimetry at 5°C/min under N₂. A sharp endotherm indicates high purity; broad peaks suggest impurities .
Q. Conflicting genotoxicity data (in vitro vs. in vivo): How to design follow-up studies?
Methodological Answer:
- Ames Test (OECD 471): Use TA98 and TA100 strains with/without metabolic activation (S9 mix). Compare with positive controls (e.g., sodium azide).
- Micronucleus Assay (OECD 487): Evaluate chromosomal aberrations in human lymphocyte cultures. Dose-response curves clarify threshold effects .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
